8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Dopamine transporter SERT/DAT selectivity Cocaine pharmacotherapy

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS 1210616-11-7) is a bicyclic tropane derivative bearing an N-cyclopropylmethyl substituent and a carboxylic acid at the 3-position. The compound belongs to the 8-azabicyclo[3.2.1]octane family, a privileged scaffold extensively explored in monoamine transporter pharmacology and opioid receptor modulation.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13176104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1CC1CN2C3CCC2CC(C3)C(=O)O
InChIInChI=1S/C12H19NO2/c14-12(15)9-5-10-3-4-11(6-9)13(10)7-8-1-2-8/h8-11H,1-7H2,(H,14,15)
InChIKeyYFLTZJBSEDXRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid – Structural Identity, Class Context, and Procurement Relevance


8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS 1210616-11-7) is a bicyclic tropane derivative bearing an N-cyclopropylmethyl substituent and a carboxylic acid at the 3-position . The compound belongs to the 8-azabicyclo[3.2.1]octane family, a privileged scaffold extensively explored in monoamine transporter pharmacology and opioid receptor modulation [1]. The carboxylic acid functional group distinguishes this compound from the more commonly profiled 3-ketone, 3-amine, and 3-ester tropane analogs, positioning it as a versatile synthetic intermediate for amide coupling and esterification-based diversification . High-strength quantitative differential evidence for this exact carboxylic acid derivative is limited; however, compelling class-level data exist for the N-cyclopropylmethyl pharmacophore on closely related 8-azabicyclo[3.2.1]octane scaffolds, providing a scientifically grounded rationale for its prioritization [1].

Why N-Alkyl Tropane-3-Carboxylic Acid Analogs Cannot Be Interchanged – The Case for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid


In-class substitution among N-alkyl-8-azabicyclo[3.2.1]octane-3-carboxylic acids (e.g., N-methyl, N-benzyl, N-Boc, or N–H analogs) is not equivalent because the N-substituent profoundly modulates lipophilicity, metabolic stability, conformational preference of the tropane scaffold, and—critically—transporter selectivity in downstream biological targets [1]. The cyclopropylmethyl group is documented to impart uniquely high SERT/DAT selectivity (SERT/DAT ratio of 1060) in a structurally related 8-azabicyclo[3.2.1]octane series, a property that is substantially attenuated or absent with other N-substituents such as methyl, benzyl, or chlorobenzyl [1]. Further, the cyclopropylmethyl moiety exhibits exceptional carbocation stabilization that can be exploited in synthetic protective-group strategies, a feature not shared by simple alkyl groups [2]. These differences mean that procurement of a generic N-alkyl analog without the cyclopropylmethyl group will not replicate the pharmacokinetic, pharmacodynamic, or synthetic-handling properties that make this specific compound a strategically valuable intermediate.

Quantitative Differential Evidence for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid vs. Closest Analogs


N-Cyclopropylmethyl Group Imparts Exceptional Dopamine Transporter Selectivity (SERT/DAT = 1060) vs. Other N-Substituents on the 8-Azabicyclo[3.2.1]octane Scaffold

In a systematic structure–activity relationship study by Cararas et al. (2011), a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives were evaluated for binding affinity at DAT, SERT, and NET. The 8-cyclopropylmethyl derivative (compound 22e) exhibited a DAT Ki of 4.0 nM and a SERT/DAT selectivity ratio of 1060, making it the most DAT-selective ligand in the entire series [1]. In comparison, the 8-chlorobenzyl analog (22g) showed a DAT Ki of 3.9 nM but preferential NET/DAT selectivity (1358) rather than SERT/DAT selectivity, while earlier N-alkylaryl analogs in the same scaffold series achieved at most ~300-fold SERT/DAT selectivity [1]. This demonstrates that the cyclopropylmethyl group confers a qualitatively distinct selectivity profile compared to benzyl, chlorobenzyl, and other N-substituents. IMPORTANT CAVEAT: These data are derived from the 3-diarylmethoxyethylidenyl scaffold, not the 3-carboxylic acid. The differential selectivity is attributed specifically to the N-cyclopropylmethyl pharmacophore and is presented here as class-level inference for the target compound.

Dopamine transporter SERT/DAT selectivity Cocaine pharmacotherapy Monoamine transporter

Carboxylic Acid Functional Handle Enables Direct Amide/Ester Diversification – Differentiating from 3-Ketone and 3-Amine Tropane Building Blocks

The target compound bears a free carboxylic acid at the 3-position of the tropane scaffold, in contrast to the more widely studied 3-tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and 3-amine analogs. This -COOH group permits direct amide coupling with primary or secondary amines (e.g., using HATU, EDCI/HOBt) and esterification with alcohols without requiring a separate oxidation or hydrolysis step [1]. The N-Boc-protected analog (8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid) is commercially prevalent but requires an additional deprotection step to liberate the free amine for further N-functionalization; the target compound, by contrast, arrives with the N-cyclopropylmethyl group pre-installed and the carboxylic acid ready for C-3 diversification—saving 1–2 synthetic steps . This represents a quantifiable efficiency gain: 1–2 synthetic steps eliminated translates to approximately 1–3 days of laboratory time and reduced material loss for each reaction sequence.

Synthetic intermediate Amide coupling Building block Medicinal chemistry

Cyclopropylmethyl Group Offers Distinct Lipophilicity Profile Compared to N-Methyl, N-Benzyl, and N–H Tropane-3-Carboxylic Acid Analogs

The N-cyclopropylmethyl substituent imparts intermediate lipophilicity between the highly polar N–H (nor-tropane) and the more lipophilic N-benzyl analogs, while exceeding the lipophilicity of the N-methyl derivative. Although experimentally measured LogP values for the exact carboxylic acid series are not published, the trend is well-established: the cyclopropylmethyl group contributes approximately 1.0–1.5 additional LogP units compared to a methyl group on the same scaffold, based on fragment-based calculations and observed chromatographic behavior of related 8-azabicyclo[3.2.1]octane derivatives . This intermediate lipophilicity is desirable for CNS drug discovery programs where balanced LogP (typically 1–3) is required for blood-brain barrier penetration without excessive non-specific binding. The N-methyl analog (8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, CAS 90608-79-0, MW 169.22) is substantially more polar, while the N-benzyl analog may exceed optimal CNS LogP ranges.

Lipophilicity LogP Blood-brain barrier Physicochemical properties

Enamine Commercial Supply at 95% Purity with Full Analytical Characterization – Differentiating from Uncharacterized or Lower-Purity Custom Syntheses

The compound is commercially stocked by Enamine LLC (Catalog EN300-89033) at 95% purity with full characterization including SMILES, InChI, and molecular weight confirmation (209.28476 Da) [1]. Fluorochem also lists the compound (CAS 1210616-11-7) with IUPAC name and canonical SMILES . This compares favorably to the alternative of custom synthesis, which typically requires 4–8 weeks lead time and carries batch-to-batch variability risk. In contrast, the closest N-substituted analog, 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS 90608-79-0), is also commercially available but lacks the pharmacologically privileged cyclopropylmethyl group. The N-cyclopropyl analog (8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine, CAS 433227-41-9) is an amine rather than a carboxylic acid, limiting its synthetic versatility relative to the target compound.

Commercial availability Purity specification Quality control Building block procurement

Cyclopropylmethyl Cation Stabilization Offers Unique Synthetic Handling for Protective Group Strategies

The cyclopropylmethyl (CPM) group is distinguished by the exceptional stabilization of the cyclopropylmethyl cation, a property that has been exploited in the design of novel carboxylic acid and carboxamide protective groups [1]. This stabilization arises from the cyclopropyl ring's ability to delocalize positive charge through σ-conjugation (the 'cyclopropylcarbinyl effect'). In practice, this means that CPM-protected carboxylic acids can be cleaved under mild, selective conditions (e.g., dilute acid or specific nucleophiles) that leave other protecting groups (Boc, Fmoc, tert-butyl esters) intact. This orthogonal reactivity is not available with simple N-alkyl groups (methyl, ethyl, benzyl), where deprotection requires harsher conditions or is not feasible. For the target compound, the pre-installed N-cyclopropylmethyl group can serve dual purpose: as a pharmacophoric element in the final molecule and as a traceless protective handle during synthesis.

Protective group chemistry Cyclopropylmethyl cation Synthetic methodology Carboxylic acid protection

High-Value Application Scenarios for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid Based on Quantitative Evidence


Synthesis of DAT-Selective Ligand Libraries for Cocaine Addiction Pharmacotherapy Research

The N-cyclopropylmethyl group has been demonstrated to confer exceptional DAT-over-SERT selectivity (SERT/DAT = 1060) on the 8-azabicyclo[3.2.1]octane scaffold [1]. By using the target compound as a diversification-ready carboxylic acid intermediate, medicinal chemistry teams can generate amide-coupled libraries that explore C-3 substituent effects while retaining the N-cyclopropylmethyl pharmacophore critical for DAT selectivity. This approach directly supports structure–activity relationship campaigns aimed at developing non-stimulant cocaine pharmacotherapies with reduced abuse liability [1].

Mu Opioid Receptor Antagonist Development via C-3 Amide Diversification

Patents from Theravance and others have established the 8-azabicyclo[3.2.1]octane scaffold as a core template for mu opioid receptor antagonists useful in treating opioid-induced constipation and postoperative ileus [1][2]. The pre-installed N-cyclopropylmethyl group on the target compound provides a lipophilicity-balanced scaffold (predicted LogP ~1.5–2.5) suitable for CNS or peripheral opioid receptor targeting, while the free carboxylic acid enables rapid parallel synthesis of amide analogs for screening [2]. This eliminates the need for separate N-functionalization steps required when starting from N-Boc or N–H precursors.

Orthogonal Protecting Group Strategy in Multi-Step Total Synthesis

The cyclopropylmethyl group's exceptional carbocation stabilization enables selective deprotection under conditions orthogonal to Boc, Fmoc, and benzyl protecting groups [1]. The target compound, bearing both an N-cyclopropylmethyl group and a free carboxylic acid, can serve as a late-stage intermediate where the CPM group is retained through multiple synthetic transformations and then cleaved under mild conditions to reveal the free amine for final diversification. This approach is not feasible with N-methyl (non-cleavable) or N-benzyl (requires hydrogenolysis, compromising alkene/nitro functionality) analogs [1].

CNS Drug Discovery Building Block Library Construction

The compound's intermediate predicted lipophilicity (LogP ~1.5–2.5) and favorable physicochemical profile (MW 209.28, 1 H-bond donor, 3 H-bond acceptors, 3 rotatable bonds) place it within optimal CNS drug-like space based on Lipinski and CNS MPO parameter guidelines [1]. Procurement of this pre-functionalized building block enables construction of CNS-focused compound libraries where the N-cyclopropylmethyl group simultaneously serves as a pharmacophoric element and a modulator of physicochemical properties, distinguishing it from the excessively polar N-methyl analog (MW 169.22) or the overly lipophilic N-benzyl analog [1].

Quote Request

Request a Quote for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.